molecular formula C15H11F3O3 B6369823 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261998-14-4

2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6369823
CAS RN: 1261998-14-4
M. Wt: 296.24 g/mol
InChI Key: XLYKKNLMUKWXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (2-MTPB) is an organic compound that has been used for a variety of scientific research applications. This compound is a derivative of benzoic acid and contains an aromatic ring with a methoxy and trifluoromethyl substituent. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. 2-MTPB has a melting point of 140-142°C and a boiling point of 187-189°C.

Mechanism of Action

2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is an organic compound that can act as both a nucleophile and an electrophile. When acting as a nucleophile, 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can react with electrophiles, such as carbonyls, to form new organic compounds. When acting as an electrophile, 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can react with nucleophiles, such as amines, to form new organic compounds.
Biochemical and Physiological Effects
2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes. Leukotrienes are molecules that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has several advantages and limitations when used in lab experiments. One advantage of using 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is its high purity, which makes it suitable for use in a variety of scientific research applications. Additionally, 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is relatively easy to synthesize, which makes it a cost-effective reagent. However, 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be toxic if inhaled or ingested, so it is important to use proper safety protocols when handling this compound.

Future Directions

There are several potential future directions for 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% research. One potential direction is to explore the potential therapeutic applications of 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%. For example, further research could be conducted to investigate the potential of 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% to be used as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% to be used as a catalyst in the synthesis of various organic compounds. Finally, further research could be conducted to investigate the potential of 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% to be used as a substrate for the synthesis of various organic compounds.

Synthesis Methods

2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-methoxybenzaldehyde and trifluoroacetic acid in an aqueous solution. This reaction produces 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in a yield of approximately 95%. Other methods for synthesizing 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% include the reaction of 4-methoxybenzaldehyde with trifluoroacetic anhydride, the reaction of 4-methoxybenzyl chloride with trifluoroacetic anhydride, and the reaction of 4-methoxybenzyl alcohol with trifluoroacetic anhydride.

Scientific Research Applications

2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used for a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as phenylacetic acid derivatives and benzimidazole derivatives. It has also been used as a catalyst in the synthesis of various organic compounds, such as esters, amides, and thioesters. Additionally, 2-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used as a substrate for the synthesis of various organic compounds, such as phenylacetic acid derivatives and benzimidazole derivatives.

properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-7-6-9(8-12(13)15(16,17)18)10-4-2-3-5-11(10)14(19)20/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYKKNLMUKWXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683411
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-14-4
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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